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Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is an intracellular

enzyme that plays a crucial role in mediating immune and inflammatory signaling pathways.[1]

[2] Tyk2 is activated by various pro-inflammatory cytokines, including Interleukin-12 (IL-12),

Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][3][4][5] Upon activation, Tyk2

phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins,

which then translocate to the nucleus to regulate the transcription of genes involved in

inflammation and immune responses.[2][6][7] This central role makes Tyk2 an attractive

therapeutic target for a range of autoimmune and inflammatory diseases such as psoriasis,

lupus, and inflammatory bowel disease.[1][6]

A novel class of Tyk2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold has emerged as

potent and selective allosteric inhibitors.[1] Unlike traditional ATP-competitive inhibitors that

target the highly conserved catalytic (JH1) domain, these compounds bind to the regulatory

pseudokinase (JH2) domain.[1][7] This allosteric mechanism locks Tyk2 in an inactive state,

preventing its activation and subsequent downstream signaling, offering a promising strategy

for achieving greater selectivity over other JAK family members.[7]

Mechanism of Action: Allosteric Inhibition via the
JH2 Domain
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The Tyk2 protein contains a catalytic kinase domain (JH1) and a regulatory pseudokinase

domain (JH2) that, despite being catalytically inactive, plays a critical role in regulating the

kinase's function.[7][8] Imidazo[1,2-b]pyridazine derivatives bind to the ATP-binding pocket of

the JH2 domain.[1] This binding stabilizes an autoinhibitory interaction between the JH2 and

JH1 domains, which effectively blocks the conformational changes required for cytokine-

mediated activation of the JH1 domain's catalytic activity.[7] This allosteric inhibition prevents

the phosphorylation of STATs, thereby suppressing the inflammatory cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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